Product packaging for 1-(2-Hydroxy-1H-imidazol-5-YL)ethanone(Cat. No.:)

1-(2-Hydroxy-1H-imidazol-5-YL)ethanone

Cat. No.: B13965173
M. Wt: 126.11 g/mol
InChI Key: BTLSLNRVQLVJCD-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-1H-imidazol-5-YL)ethanone is a useful research compound. Its molecular formula is C5H6N2O2 and its molecular weight is 126.11 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O2 B13965173 1-(2-Hydroxy-1H-imidazol-5-YL)ethanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

4-acetyl-1,3-dihydroimidazol-2-one

InChI

InChI=1S/C5H6N2O2/c1-3(8)4-2-6-5(9)7-4/h2H,1H3,(H2,6,7,9)

InChI Key

BTLSLNRVQLVJCD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC(=O)N1

Origin of Product

United States

Contextualization Within the Field of Heterocyclic Chemistry

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the chemistry of life and industry. nih.gov The imidazole (B134444) ring, a five-membered heterocycle with two nitrogen atoms, is a key structural motif in a vast array of natural products, including the amino acid histidine and nucleic acids. nih.govbiomedpharmajournal.org This prevalence in biological systems has made imidazole and its derivatives a focal point in medicinal chemistry, leading to the development of numerous therapeutic agents with a wide range of applications, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. scialert.netmdpi.comresearchgate.netresearchgate.net The unique electronic properties of the imidazole ring, including its aromaticity and amphoteric nature (acting as both an acid and a base), contribute to its ability to interact with biological targets and serve as a versatile synthetic building block. scialert.net The study of 1-(2-Hydroxy-1H-imidazol-5-YL)ethanone is therefore firmly rooted in the rich and impactful field of heterocyclic chemistry.

Significance of 2 Hydroxyimidazole Derivatives in Organic Synthesis and Functional Materials

The 2-hydroxyimidazole moiety is of particular interest due to its tautomeric nature. It can exist in equilibrium between the hydroxy (enol) form and the imidazol-2-one (keto) form. researchgate.netresearchgate.net This keto-enol tautomerism is a critical feature that can influence the compound's reactivity, aromaticity, and biological activity. libretexts.orgkhanacademy.org The position of this equilibrium can be influenced by substituents on the imidazole (B134444) ring and the surrounding solvent environment. researchgate.net

Derivatives of 2-hydroxyimidazole have been investigated for a variety of applications. For instance, some 2-aryl-1-hydroxyimidazoles have demonstrated promising antiviral activity against a range of orthopoxviruses. nih.govrsc.org In the realm of organic synthesis, functionalized 2-hydroxyimidazoles serve as versatile intermediates for the construction of more complex heterocyclic systems. nih.gov The ability of the hydroxyl group to be derivatized or to direct further reactions on the imidazole ring makes this class of compounds valuable for creating diverse molecular architectures.

Research Objectives and Scope for 1 2 Hydroxy 1h Imidazol 5 Yl Ethanone Studies

Retrosynthetic Analysis of the this compound Framework

A retrosynthetic analysis of this compound (1) provides a logical pathway for its synthesis by identifying key bond disconnections and potential starting materials. The primary disconnections are at the C-C bond of the ethanone moiety and the bonds forming the imidazole ring.

One plausible retrosynthetic route involves a Friedel-Crafts-type acylation of a pre-formed 2-hydroxy-1H-imidazole (2). This approach, however, faces challenges due to the electron-rich nature of the imidazole ring and potential side reactions.

A more viable strategy involves the construction of the imidazole ring from precursors already containing the acetyl group or a precursor to it. Disconnecting the imidazole ring of a precursor like 5-acetyl-2-aminoimidazole (3) suggests a synthesis from an α-aminoketone and a cyanate (B1221674) or a similar reagent. Alternatively, a precursor such as an α-haloketone bearing the acetyl group can be reacted with urea (B33335) or a related compound.

A further disconnection strategy points towards a multicomponent reaction, where simpler, acyclic precursors are combined in a one-pot synthesis to form the target molecule or a close derivative.

Classical and Contemporary Synthetic Routes to the Imidazole Core

The synthesis of the 2-hydroxy-1H-imidazole core is a well-established area of heterocyclic chemistry, with both classical and modern methods available.

Classical Methods:

The Debus-Radziszewski imidazole synthesis and its variations represent a classical approach. researchgate.net This typically involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). For a 2-hydroxyimidazole, a modification of this reaction using urea as the ammonia source in the presence of an α-hydroxyketone can be envisioned.

Another classical approach is the condensation of an α-aminoketone with a source of the C2-N-C(O)-N fragment, such as potassium cyanate or by using phosgene (B1210022) derivatives.

Contemporary Methods:

Modern synthetic methods often focus on milder reaction conditions, higher yields, and the use of catalysts. The synthesis of 1-hydroxyimidazoles has been achieved through the condensation of α-hydroxyimino ketones with various amines and aldehydes. nih.gov These methods can be adapted for the synthesis of 2-hydroxyimidazoles by choosing appropriate starting materials.

Metal-catalyzed cross-coupling reactions have also emerged as a powerful tool for constructing substituted imidazoles, although they are more commonly used for C-C and C-N bond formation on a pre-existing imidazole ring. nih.govresearchgate.netnih.gov

Strategies for Introducing the Ethanone Moiety at the C5 Position

Introducing an ethanone group at the C5 position of a 2-hydroxyimidazole ring presents a significant synthetic challenge. Direct Friedel-Crafts acylation of the imidazole ring is often difficult due to the deactivating effect of the acyl group and the potential for N-acylation. nih.gov However, several indirect strategies can be proposed:

Vilsmeier-Haack Formylation Followed by Grignard Reaction and Oxidation: A common method for introducing an aldehyde group onto an electron-rich heterocycle is the Vilsmeier-Haack reaction. researchgate.net The resulting 2-hydroxy-1H-imidazole-5-carbaldehyde could then be reacted with a methyl Grignard reagent to form a secondary alcohol, which can be subsequently oxidized to the desired ketone.

Palladium-Catalyzed Cross-Coupling Reactions: While typically used for arylation, palladium-catalyzed cross-coupling reactions could potentially be adapted for acylation. nih.govresearchgate.netnih.gov This would involve the synthesis of a 5-halo-2-hydroxyimidazole and its reaction with an acetylating agent in the presence of a palladium catalyst.

Ring Synthesis with an Acetyl-Containing Precursor: A more straightforward approach is to construct the imidazole ring using a starting material that already contains the acetyl group. For example, a 1-amino-3-butanone derivative could be a key precursor in a cyclization reaction.

Stereoselective Synthesis Approaches (if applicable)

The target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, stereoselective synthesis approaches are not applicable in this context.

Optimization of Reaction Conditions and Yield Improvement

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include the choice of solvent, temperature, catalyst, and reaction time.

ParameterCondition 1Condition 2Condition 3
Solvent EthanolDioxaneToluene
Catalyst p-Toluenesulfonic acidZirconium(IV) chloride nih.govPalladium(II) acetate (B1210297) nih.gov
Temperature Reflux100 °C120 °C
Reaction Time 12 h8 h24 h
Hypothetical Yield 45%60%75%

For instance, in a multicomponent reaction to form the imidazole ring, screening different Lewis or Brønsted acid catalysts can significantly impact the reaction efficiency. nih.gov The choice of solvent can also play a critical role, with polar aprotic solvents like DMF or acetonitrile (B52724) often being effective for these types of reactions. Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the synthesis of various imidazole derivatives. rsc.org

Catalytic and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. mdpi.comnih.gov

Catalytic Approaches:

The use of catalysts is central to many modern synthetic routes. For the construction of the imidazole core, various catalysts have been employed, including:

Lewis acids: Zirconium(IV) chloride and other metal triflates can catalyze the condensation reactions involved in imidazole synthesis. nih.gov

Palladium catalysts: These are particularly useful for cross-coupling reactions to introduce substituents onto the imidazole ring. nih.govresearchgate.netnih.gov

Green Chemistry Approaches:

Microwave and Ultrasound Irradiation: These techniques can significantly reduce reaction times and energy consumption. rsc.org

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a key aspect of green chemistry.

Catalyst Reusability: The development of heterogeneous catalysts that can be easily recovered and reused improves the sustainability of the process.

Multicomponent Reactions Leading to this compound

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants are combined in a single step to form a complex product. nih.govrsc.orgnih.gov A hypothetical MCR for the synthesis of this compound could involve the reaction of a β-ketoaldehyde, urea, and an ammonia source.

A plausible three-component reaction could involve:

3-Oxobutanal (a precursor to the ethanone moiety at C5 and the C4 of the imidazole ring)

Urea (as the source of N1, C2, and N3)

Ammonia (to complete the imidazole ring)

This one-pot approach would offer significant advantages in terms of atom economy and step efficiency. The development of such a reaction would likely require careful optimization of reaction conditions to favor the desired product.

Component 1Component 2Component 3CatalystSolventHypothetical Product
3-OxobutanalUreaAmmonium AcetateAcetic AcidEthanolThis compound

Based on a comprehensive review of available scientific literature, detailed experimental data for the specific compound this compound is not sufficiently available to construct a complete and accurate spectroscopic and structural analysis as outlined. The information found pertains to related imidazole isomers or general spectroscopic techniques, not the specific, detailed research findings required for this particular molecule.

Electronic Absorption and Emission Spectroscopy for Photophysical Properties (e.g., UV-Vis, Fluorescence, Phosphorescence)

Electronic Absorption (UV-Vis Spectroscopy)

Imidazole and its derivatives characteristically exhibit absorption bands in the ultraviolet region of the electromagnetic spectrum. These absorptions are attributed to π → π* and n → π* electronic transitions within the aromatic imidazole ring. iomcworld.com For this compound, the presence of the hydroxyl (-OH) and acetyl (-C(O)CH3) groups as substituents on the imidazole core is expected to influence the position and intensity of these absorption bands.

Electronic Emission (Fluorescence and Phosphorescence)

Many imidazole derivatives are known to exhibit fluorescence. researchgate.netnih.govnih.gov The emission properties are highly dependent on the molecular structure, particularly the nature and position of substituents, as well as the surrounding environment (solvent, pH).

For this compound, the potential for fluorescence exists. Upon absorption of a photon and excitation to a higher electronic state, the molecule can relax to the ground state via the emission of a photon. The emitted light would have a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift.

The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can be significantly influenced by the substituents. Some imidazole derivatives have been reported to have high quantum yields. nih.gov The presence of the hydroxyl group in the target molecule could potentially lead to interesting photophysical phenomena, such as excited-state intramolecular proton transfer (ESIPT), which has been observed in other hydroxy-substituted imidazoles. rsc.org However, without experimental data, this remains a point of speculation.

The pH of the medium can also dramatically affect the fluorescence of imidazole derivatives, as protonation or deprotonation of the imidazole nitrogen atoms can alter the electronic structure and, consequently, the emission properties. nih.gov

Phosphorescence, which involves a transition from an excited triplet state to the singlet ground state, is generally weaker and has a longer lifetime than fluorescence. While possible, significant phosphorescence from simple imidazole derivatives at room temperature in solution is less common.

The photophysical properties of various substituted imidazole derivatives are summarized in the table below to provide a comparative context for the expected behavior of this compound.

CompoundSolventAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Stokes Shift (cm-1)
(E)-4-(4-(diphenylamino)styryl)-1-methyl-1H-imidazole (T-1)DMF4085350.595900
(E)-1-(4-(4-(diphenylamino)styryl)phenyl)-3-methyl-1H-imidazol-3-ium Iodide (T-2)DMF4505800.234800
2-(2,4-difluorophenyl)-4,5-dimethyl-1-p-tolyl-1H-imidazoleMethanol292360--
N,N-dimethyl-4-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)benzenamineMethanol325455--

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for investigating the electronic structure of this compound. researchgate.netderpharmachemica.comlongdom.org

DFT has become a popular quantum mechanical method due to its balance of accuracy and computational cost, making it suitable for studying drug-like molecules. crimsonpublishers.com It is used to determine the electronic density of a molecule, from which various properties, including the ground state energy, can be derived. crimsonpublishers.com Ab initio methods, while often more computationally intensive, are based on first principles without the use of empirical parameters, offering a high level of theory. derpharmachemica.com

For this compound, these calculations would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. Following optimization, the electronic properties can be analyzed. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. fiveable.mesparknotes.comlibretexts.orgtru.cayoutube.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

Molecular orbital theory posits that atomic orbitals combine to form molecular orbitals that are delocalized over the entire molecule. tru.ca These calculations would reveal the distribution and energies of these orbitals, providing a detailed picture of the bonding within this compound. For instance, the analysis would describe the σ and π bonding frameworks, including the delocalized π system of the imidazole ring. libretexts.org

Illustrative Data Table for Quantum Chemical Calculations:

ParameterIllustrative Calculated ValueSignificance
Ground State Energy-X HartreesOverall stability of the molecule.
HOMO Energy-Y eVElectron-donating capability.
LUMO Energy-Z eVElectron-accepting capability.
HOMO-LUMO Gap(Y-Z) eVChemical reactivity and stability.
Dipole MomentD DebyesPolarity and intermolecular interactions.

Conformational Analysis and Potential Energy Surface Exploration

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape or conformation. Conformational analysis of this compound would involve exploring the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. The primary goal is to identify the most stable conformers, which are those that lie at the minima on the potential energy surface (PES). longdom.org

The PES is a multidimensional surface that maps the potential energy of the molecule as a function of its atomic coordinates. longdom.org By systematically changing key dihedral angles (a process known as a potential energy surface scan), computational methods can identify low-energy conformations and the energy barriers that separate them. uni-muenchen.deresearchgate.netq-chem.comreadthedocs.io For this compound, the key rotatable bonds would be the C-C bond connecting the acetyl group to the imidazole ring and the C-O bond of the hydroxyl group.

Methods such as the MM+ force field and the semi-empirical AM1 method can be used for an initial, rapid exploration of the conformational space. lew.ro For more accurate energy calculations of the identified conformers, DFT and ab initio methods are employed. The results of a conformational analysis can reveal whether the molecule has a rigid structure or if it is flexible, with several conformers that are close in energy. Such studies on imidazole derivatives have shown that multiple conformers can exist in the low-energy levels of the PES. lew.ronih.gov This conformational flexibility can be crucial for its interaction with biological targets.

Illustrative Data Table for Conformational Analysis:

ConformerDihedral Angle (C-C-C=O)Relative Energy (kcal/mol)Population (%)
1 (Global Minimum)~0° (planar)0.0075
2~180° (anti-planar)1.520
3~90° (orthogonal)3.05

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. acs.orgnih.govrsc.orgacs.org The calculation provides the isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). Comparing the predicted spectrum with the experimental one can help in the unambiguous assignment of signals to specific atoms in this compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by performing a vibrational frequency analysis on the optimized geometry of the molecule. This calculation provides the frequencies and intensities of the vibrational modes. These predicted frequencies often need to be scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The predicted spectrum can be used to assign the bands in an experimental IR spectrum to specific molecular vibrations, such as the C=O stretch of the acetyl group, the O-H stretch of the hydroxyl group, and the various vibrations of the imidazole ring.

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths for the transitions from the ground state to various excited states. For this compound, this would help in understanding the nature of the electronic transitions, for instance, whether they are π → π* or n → π* transitions, and in assigning the absorption bands observed in the experimental spectrum.

Illustrative Data Table for Predicted Spectroscopic Parameters:

ParameterAtom/GroupIllustrative Predicted Value
¹³C Chemical ShiftC=O~190 ppm
¹H Chemical ShiftO-H~8-10 ppm
IR FrequencyC=O stretch~1680 cm⁻¹
UV-Vis λmaxπ → π*~280 nm

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations are excellent for studying molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound in an explicit solvent environment over time. aip.orgeasychair.org

In an MD simulation, the molecule is placed in a box of solvent molecules (e.g., water), and the forces on each atom are calculated using a force field. Newton's equations of motion are then used to simulate the movement of the atoms over a period of time, typically nanoseconds to microseconds. This provides a detailed picture of how the molecule behaves in solution, including its conformational changes and its interactions with the surrounding solvent molecules. rsc.orgmdpi.com

For this compound, MD simulations could be used to study how the solvent influences its preferred conformation. frontiersin.org For example, the presence of water molecules could lead to the formation of hydrogen bonds with the hydroxyl and acetyl groups, which might stabilize certain conformations over others. mdpi.comfrontiersin.org MD simulations can also be used to calculate various thermodynamic properties and to understand the dynamics of processes like ligand binding to a receptor.

Illustrative Findings from Molecular Dynamics Simulations:

Solvation Shell: Analysis of the radial distribution function would reveal the structure of the water molecules surrounding the polar groups of the molecule.

Hydrogen Bonding: The simulation would quantify the number and lifetime of hydrogen bonds between the solute and solvent.

Conformational Dynamics: The trajectory would show the transitions between different low-energy conformers and their relative populations in solution.

Reactivity Descriptors (e.g., Fukui functions, electrostatic potential maps)

Computational chemistry can also predict the reactivity of a molecule, identifying which parts are most likely to participate in chemical reactions.

Fukui Functions: Derived from DFT, Fukui functions are local reactivity descriptors that indicate the propensity of a particular atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. wikipedia.orgresearchgate.netacs.orgresearchgate.netfaccts.de The Fukui function is calculated based on the change in electron density at a given point when an electron is added to or removed from the molecule. faccts.de For this compound, calculating the condensed Fukui functions for each atom would help identify the most reactive sites. For instance, it could predict whether an electrophile would preferentially attack one of the nitrogen atoms of the imidazole ring or the oxygen of the hydroxyl group.

Electrostatic Potential (ESP) Maps: An ESP map is a visualization of the electrostatic potential on the electron density surface of a molecule. deeporigin.comucsb.eduresearchgate.netchemrxiv.orgresearchgate.net It is color-coded to show regions of negative potential (typically red), which are rich in electrons and attractive to electrophiles, and regions of positive potential (typically blue), which are electron-poor and attractive to nucleophiles. An ESP map of this compound would provide an intuitive picture of its charge distribution and would highlight the regions most likely to engage in electrostatic interactions, which is particularly useful for understanding drug-receptor interactions. deeporigin.com

Illustrative Data Table for Reactivity Descriptors (Condensed Fukui Functions):

Atomf+ (for nucleophilic attack)f- (for electrophilic attack)Reactivity Prediction
C (carbonyl)HighLowProne to nucleophilic attack
O (hydroxyl)LowHighProne to electrophilic attack
N (imidazole)ModerateHighProne to electrophilic attack

Tautomeric Equilibrium Studies and Energy Landscape Analysis

This compound can exist in different tautomeric forms due to the migration of a proton. The hydroxy-imidazole moiety can potentially exist in keto-enol or imine-enamine tautomeric forms. It is crucial to determine the relative stability of these tautomers, as they can have different chemical and biological properties.

Computational methods, particularly DFT and ab initio calculations, are well-suited for studying tautomeric equilibria. longdom.orgnih.govresearchgate.net The first step is to perform geometry optimizations and frequency calculations for all possible tautomers. The relative energies of the tautomers can then be calculated, including corrections for zero-point vibrational energy and thermal contributions to the enthalpy and Gibbs free energy.

The inclusion of solvent effects is often critical for accurately predicting tautomeric equilibria, as polar solvents can preferentially stabilize more polar tautomers through hydrogen bonding and other intermolecular interactions. nih.govorientjchem.org These effects can be modeled using either implicit continuum solvation models or explicit solvent molecules in a QM/MM (Quantum Mechanics/Molecular Mechanics) approach. For imidazole-containing compounds, both the tautomeric state and the pH of the environment can significantly influence the preferred conformation. nih.govresearchgate.net

An energy landscape analysis would not only provide the relative stabilities of the tautomers but also the energy barriers for their interconversion, giving insight into the kinetics of the tautomerization process. researchgate.net

Illustrative Data Table for Tautomeric Equilibrium:

TautomerRelative Gibbs Free Energy (gas phase, kcal/mol)Relative Gibbs Free Energy (in water, kcal/mol)Predicted Equilibrium Population (in water, %)
2-Hydroxy (enol)0.000.00>99
2-Keto10.55.0<1

Reaction Mechanisms and Pathways Involving 1 2 Hydroxy 1h Imidazol 5 Yl Ethanone

Electrophilic and Nucleophilic Reactivity of the Imidazole (B134444) Ring and Ethanone (B97240) Moiety

The imidazole ring is generally susceptible to electrophilic attack due to its electron-rich nature. researchgate.net Electrophilic substitution reactions on unsubstituted imidazole preferentially occur at the C4 and C5 positions. lookchem.com However, in 1-(2-Hydroxy-1H-imidazol-5-YL)ethanone, the presence of the hydroxyl group at the C2 position further enhances the electron density of the ring through resonance, thereby activating it towards electrophilic substitution. Conversely, the acetyl group at C5 is an electron-withdrawing group, which tends to deactivate aromatic systems towards electrophilic attack. nih.gov This deactivating effect is most pronounced at the positions ortho and para to the acetyl group. In this molecule, the C4 position is ortho to the C5-acetyl group. Therefore, electrophilic substitution is most likely to occur at the C4 position, influenced by the activating effect of the 2-hydroxy group and the deactivating, meta-directing effect of the acetyl group.

Nucleophilic substitution on the imidazole ring is generally challenging unless there are strongly electron-withdrawing substituents present. researchgate.net The acetyl group at C5 does withdraw electron density, potentially making the ring carbons more susceptible to nucleophilic attack compared to unsubstituted imidazole. The C2 and C4 positions would be the most likely sites for such reactions. The ethanone moiety itself presents a site for nucleophilic addition at the carbonyl carbon. This is a common reaction for ketones and would lead to the formation of an alcohol. The reactivity of the carbonyl group can be influenced by the electronic nature of the imidazole ring.

MoietyPosition of AttackType of ReactionInfluencing Factors
Imidazole RingC4Electrophilic SubstitutionActivating -OH group at C2; Deactivating/meta-directing -COCH3 group at C5
Imidazole RingC2, C4Nucleophilic SubstitutionElectron-withdrawing -COCH3 group at C5
Ethanone MoietyCarbonyl CarbonNucleophilic AdditionStandard ketone reactivity

Rearrangement Reactions and Their Mechanisms

While specific rearrangement reactions involving this compound are not extensively documented, related structures such as 2-hydroxylaminoimidazoles are known to undergo rearrangement. Under inert atmosphere, these compounds can rearrange to form 2-amino-4(5)-hydroxyimidazole derivatives. organic-chemistry.org This suggests that under certain conditions, potentially involving tautomerization and migration of the hydroxyl group, this compound could potentially undergo analogous rearrangements.

Another potential rearrangement is the Beckmann rearrangement if the ethanone moiety is first converted to its oxime derivative. acs.orgacs.orgrsc.org Treatment of the ketone with hydroxylamine (B1172632) would yield an oxime, which upon exposure to acidic conditions, could rearrange to form an N-substituted acetamide (B32628) derivative of the imidazole. The migration of the imidazole ring during this rearrangement would be a key step.

Cycloaddition Reactions and Pericyclic Transformations

The imidazole ring can participate in cycloaddition reactions, although this is more common for substituted imidazoles that can act as 1,3-dipoles or other reactive species. organic-chemistry.orguniurb.itmsu.edu For instance, [3+2] cycloaddition reactions are a known method for the synthesis of substituted imidazoles. lookchem.comlibretexts.org While direct participation of the this compound ring in a cycloaddition is not well-documented, its derivatives could potentially undergo such reactions. For example, generation of an azomethine ylide from the imidazole nitrogen could lead to 1,3-dipolar cycloadditions with various dipolarophiles.

Pericyclic reactions are characterized by a cyclic transition state and concerted bond formation and breaking. ox.ac.uknih.govnih.govku.edu Electrocyclic reactions, a class of pericyclic reactions, involve the formation of a ring from a conjugated pi system. While specific examples for this compound are scarce, theoretical possibilities exist for its involvement in such transformations under thermal or photochemical conditions, potentially involving the pi system of the imidazole ring and the ethanone group.

Oxidation-Reduction Pathways

The 2-hydroxyimidazole moiety is susceptible to oxidation. For instance, 1-hydroxy-2,5-dihydroimidazoles can be oxidized to 4H-imidazole 3-oxides using reagents like copper(II) ammine complexes. rsc.org The hydroxyl group at the C2 position in this compound could potentially be oxidized under similar conditions. The ethanone side chain can also be a site for both oxidation and reduction.

Reduction of the ethanone group to a secondary alcohol can be achieved using standard reducing agents like sodium borohydride. This would yield 1-(2-Hydroxy-1H-imidazol-5-yl)ethanol. Further reduction of the alcohol is possible but would require harsher conditions. The imidazole ring itself is generally resistant to reduction, but catalytic hydrogenation can lead to the saturation of the ring under specific conditions. For example, 2-imidazolecarboxaldehyde can be hydrogenated to 2-methylimidazole (B133640) over a palladium-impregnated mixed oxide catalyst. msu.edu A similar reduction of the ethanone to an ethyl group might be feasible.

ReactionReagent/ConditionsProduct
Oxidation of 2-hydroxy groupe.g., Copper(II) ammine complexImidazolone derivative
Reduction of ethanone groupe.g., Sodium borohydride1-(2-Hydroxy-1H-imidazol-5-yl)ethanol
Reduction of ethanone and ringCatalytic hydrogenation (e.g., Pd/C)1-(2-Hydroxy-1H-imidazol-5-yl)ethane and/or saturated ring

Reaction Kinetics and Thermodynamics of Key Transformations

Role of Catalysts in Promoting Specific Reactions

Catalysts play a crucial role in many reactions involving imidazoles. Transition metal catalysts, including copper, palladium, rhodium, nickel, and cobalt, are widely used for the functionalization of the imidazole ring, particularly for C-H activation at the C2 position. Copper and iron-based catalysts have been employed in the synthesis of substituted imidazoles through multicomponent reactions. lookchem.com In the context of this compound, catalysts could be employed to facilitate cross-coupling reactions at the C4 position, or to promote the reduction of the ethanone group. For example, a palladium catalyst could be used for a Suzuki or Heck coupling at a halogenated C4 position. Acid or base catalysis is also important in many reactions, such as the potential Beckmann rearrangement of the corresponding oxime.

Mechanistic Studies of Photochemical Reactions (if applicable)

The photochemistry of imidazole derivatives has been explored, with some studies focusing on their use as photolabeling agents. The imidazole ring can absorb UV light, and upon excitation, can undergo various photochemical reactions, including cycloadditions and rearrangements. The presence of the acetyl group, a chromophore, in this compound suggests that it could be photochemically active. Irradiation could lead to excitation of the carbonyl group, potentially leading to Norrish type I or type II reactions, or energy transfer to the imidazole ring, initiating other photochemical transformations. However, specific mechanistic studies on the photochemical reactions of this particular compound are not widely reported.

Functional Derivatization and Analog Synthesis of 1 2 Hydroxy 1h Imidazol 5 Yl Ethanone

Strategies for Modifying the Hydroxyl Group

The hydroxyl group at the C2 position of the imidazole (B134444) ring is a prime target for functionalization, which can alter the compound's electronic properties and potential for hydrogen bonding. Common strategies involve its conversion into ethers or esters.

Etherification: Treatment with alkyl halides in the presence of a base (e.g., Williamson ether synthesis) can convert the hydroxyl group into an alkoxy group. This modification can be used to introduce a variety of alkyl or aryl substituents, thereby modulating the molecule's lipophilicity and steric profile.

Esterification: Reaction with acyl chlorides or carboxylic anhydrides, typically in the presence of a base catalyst, yields the corresponding ester. This introduces an electron-withdrawing group, which can significantly influence the reactivity of the imidazole ring.

These transformations are fundamental for probing the role of the hydroxyl group in molecular interactions and for creating prodrugs or other functional molecules. nih.gov

Table 1: Proposed Reactions for Hydroxyl Group Modification

Starting Material Reagent Reaction Type Potential Product
1-(2-Hydroxy-1H-imidazol-5-YL)ethanone Methyl Iodide (CH₃I), Sodium Hydride (NaH) Etherification 1-(2-Methoxy-1H-imidazol-5-yl)ethanone
This compound Acetyl Chloride (CH₃COCl), Pyridine Esterification 5-Acetyl-1H-imidazol-2-yl acetate (B1210297)

Derivatization at the Ethanone (B97240) Moiety (e.g., oximes, hydrazones)

The ketone functional group of the ethanone moiety is readily derivatized through condensation reactions with nitrogen-based nucleophiles. nih.gov These reactions are often used to introduce new functionalities and to alter the compound's biological activity profile.

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) leads to the formation of an oxime. This reaction proceeds via a hemiaminal intermediate, followed by dehydration. nih.gov The resulting oxime can exist as E/Z isomers.

Hydrazone Formation: Condensation with hydrazine (B178648) (N₂H₄) or its substituted derivatives (e.g., phenylhydrazine) yields hydrazones. researchgate.net These derivatives can serve as intermediates for the synthesis of other heterocyclic systems or as bioactive molecules in their own right.

The formation of oximes and hydrazones from ketones is a robust and widely used chemical transformation. nih.govgoogle.com

Table 2: Proposed Derivatization of the Ethanone Moiety

Starting Material Reagent Derivative Type Potential Product
This compound Hydroxylamine Hydrochloride Oxime This compound oxime
This compound Hydrazine Hydrate Hydrazone (1-(2-Hydroxy-1H-imidazol-5-yl)ethylidene)hydrazine
This compound Phenylhydrazine Hydrazone This compound phenylhydrazone

Introduction of Substituents on the Imidazole Ring

The imidazole ring is an aromatic heterocycle that can undergo electrophilic substitution reactions, although the reactivity is influenced by the existing substituents. The hydroxyl group is an activating, ortho-, para-directing group, while the acetyl group is a deactivating, meta-directing group in benzene (B151609) systems; their combined influence on the C4 position of the imidazole ring is complex. Potential reactions include:

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). Halogenated imidazoles are valuable synthetic intermediates, particularly for cross-coupling reactions.

Nitration: Nitration of the imidazole ring can be performed using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, though conditions must be carefully controlled to avoid degradation.

The regioselectivity of these substitutions is a key consideration in the synthesis of specifically substituted analogs. rsc.orgchemijournal.com

Synthesis of Stereoisomers and Diastereomers (if applicable)

The parent compound, this compound, is achiral. However, stereocenters can be introduced, leading to the formation of stereoisomers and diastereomers. A primary strategy for this is the reduction of the ketone.

Asymmetric Reduction: The carbonyl group of the ethanone moiety can be reduced to a secondary alcohol using chiral reducing agents (e.g., borane (B79455) reagents with chiral ligands). This creates a stereocenter, yielding a pair of enantiomers, (R)- and (S)-1-(2-hydroxy-1H-imidazol-5-yl)ethanol.

Diastereomer Formation: Once a stereocenter is created, further modifications at other parts of the molecule can lead to the formation of diastereomers. For example, if a second stereocenter is introduced during the substitution of the imidazole ring, a mixture of diastereomers may be produced.

The synthesis of specific stereoisomers is often crucial for biological applications, as different stereoisomers can have vastly different pharmacological activities. researchgate.net

Development of Molecular Probes and Labeling Strategies

The functional groups on this compound make it a suitable scaffold for the development of molecular probes and labeling agents. acs.orgnih.gov These tools are invaluable for studying biological systems.

Fluorophore Conjugation: The hydroxyl group can be used as a chemical handle to attach a fluorophore. For example, it can be reacted with a fluorescent carboxylic acid to form a fluorescent ester.

Bioorthogonal Handles: "Click chemistry" handles, such as an azide (B81097) or an alkyne, can be introduced. For instance, the hydroxyl group could be alkylated with propargyl bromide to install a terminal alkyne. This alkyne-modified derivative can then be coupled to azide-containing molecules or biomolecules in a highly specific manner. acs.org

Imidazole derivatives have been successfully designed as fluorescent probes, and their emission properties can be tuned by modifying the substitution pattern. rsc.orgresearchgate.net

Table 3: Proposed Strategy for a "Clickable" Molecular Probe

Step Reaction Reagent Intermediate/Product Purpose
1 O-Alkylation Propargyl bromide, Base 1-(2-(Prop-2-yn-1-yloxy)-1H-imidazol-5-yl)ethanone Introduction of a terminal alkyne handle.
2 Huisgen Cycloaddition ("Click" Reaction) Azide-functionalized fluorophore (e.g., Azide-Coumarin), Cu(I) catalyst Fluorescently labeled 1,2,3-triazole derivative Covalent attachment of a fluorescent reporter group.

Structure-Reactivity Relationship (SRR) Studies in Derivatives

Structure-Reactivity Relationship (SRR) studies investigate how changes in the molecular structure of the derivatives affect their chemical reactivity and properties. jopir.inresearchgate.net For derivatives of this compound, these relationships are key to rational design.

Electronic Effects: The electronic nature of substituents dramatically alters the reactivity of the entire molecule. For example, converting the hydroxyl group (electron-donating by resonance) to an ester (electron-withdrawing) will decrease the electron density of the imidazole ring, making it less susceptible to electrophilic attack but potentially more susceptible to nucleophilic attack. rsc.org

Steric Effects: The size of the groups attached to the hydroxyl or ethanone moieties can sterically hinder reactions at the imidazole ring.

Acidity/Basicity: Modifications can alter the pKa of the imidazole ring nitrogens and the hydroxyl group. Electron-withdrawing groups on the ring will increase the acidity of the N-H proton and the hydroxyl proton.

Understanding these relationships allows for the fine-tuning of the molecule's properties for specific applications, such as optimizing its reactivity as a probe or its binding affinity to a biological target. nih.govnih.gov

Table 4: Predicted Effects of Derivatization on Molecular Properties

Derivatization Site Modification Effect on Ring Electron Density Predicted Change in Reactivity
Hydroxyl Group Conversion to Ether (-OR) Increase Increased reactivity towards electrophiles.
Hydroxyl Group Conversion to Ester (-OCOR) Decrease Decreased reactivity towards electrophiles.
Ethanone Moiety Reduction to Alcohol (-CH(OH)CH₃) Minor Increase Increased potential for hydrogen bonding.
Imidazole Ring Addition of Halogen (-Br) Decrease Decreased basicity; enables cross-coupling reactions.

Mechanistic Biological Activity of this compound: A Review of Current Research

Despite a comprehensive search of scientific literature and chemical databases, no specific studies on the mechanistic biological activity of the chemical compound this compound were found.

This report aimed to provide a thorough and scientifically accurate article on the mechanistic biological activity of this compound, structured around a detailed outline. However, extensive searches have revealed a significant gap in the available research for this specific compound.

The planned sections and subsections, which were to cover molecular targets, enzyme interactions, receptor binding, intracellular signaling, and structural biology, could not be populated with accurate and specific information. While research exists for related imidazole-containing compounds and their general biological activities, it is scientifically inappropriate to extrapolate these findings to this compound without direct experimental evidence. Doing so would lead to inaccuracies and unsubstantiated claims.

Therefore, this article cannot be generated as requested due to the absence of published research on the specified compound. Further investigation and primary research are required to elucidate the mechanistic biological activity of this compound.

Potential Applications of 1 2 Hydroxy 1h Imidazol 5 Yl Ethanone in Advanced Materials and Catalysis

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

There is currently no specific information available in scientific literature detailing the use of 1-(2-Hydroxy-1H-imidazol-5-YL)ethanone as a ligand in either homogeneous or heterogeneous catalysis. Although imidazole-containing molecules can act as N-donor ligands for transition metal catalysts, the catalytic activity and potential of this particular compound have not been reported.

Integration into Polymer Matrices or Supramolecular Assemblies

Detailed research findings on the integration of this compound into polymer matrices or its use in the formation of supramolecular assemblies are not present in the available literature. The potential for this molecule to act as a monomer or functional additive in polymerization, or as a building block for self-assembling systems, remains an unexplored area of study.

Application as a Building Block in Organic Optoelectronics and Luminescent Materials

Specific studies on the application of this compound in organic optoelectronics or as a luminescent material, including any mechanistic understanding of its light-emitting properties, have not been documented. While some complex imidazole (B134444) derivatives are investigated for their fluorescent properties, the optoelectronic characteristics of this specific compound are not reported.

Development of Chemical Sensors and Probes

There is no available research describing the development of chemical sensors or probes based on this compound. The potential sensing mechanisms, target analytes, and performance metrics for sensors incorporating this molecule have not been investigated.

Precursor for Advanced Pharmaceutical Intermediates

While various substituted imidazole compounds are key intermediates in the synthesis of active pharmaceutical ingredients, there are no specific, publicly documented instances of this compound being used as a precursor for advanced pharmaceutical intermediates. Its potential role in synthetic pathways for drug development has not been established in the literature.

Use in Coordination Chemistry for Metal-Organic Frameworks (MOFs)

The use of this compound as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) is not reported in the scientific literature. Imidazole-based ligands are frequently used to construct MOFs due to their effective coordination with metal ions. However, the suitability and structural-directing influence of this particular functionalized imidazole in MOF synthesis have not been explored.

Future Research Directions and Unresolved Challenges for 1 2 Hydroxy 1h Imidazol 5 Yl Ethanone

Exploration of Novel and Sustainable Synthetic Methodologies

Currently, established and optimized synthetic routes for 1-(2-Hydroxy-1H-imidazol-5-YL)ethanone are not widely reported in scientific literature. Future research should prioritize the development of efficient and environmentally benign synthetic strategies. Key areas of exploration could include:

Green Chemistry Approaches: Investigating the use of non-toxic solvents, renewable starting materials, and catalyst systems that minimize waste and energy consumption.

Flow Chemistry Synthesis: Exploring continuous flow methodologies to improve reaction efficiency, scalability, and safety compared to traditional batch processes.

Enzymatic Synthesis: Harnessing the specificity of enzymes to catalyze the formation of the target molecule, potentially leading to higher yields and fewer byproducts.

A comparative analysis of potential synthetic starting points is presented below:

Starting Material ClassPotential AdvantagesPotential Challenges
Substituted ImidazolesDirect functionalization may be possible.Regioselectivity control during acylation.
Acyclic PrecursorsGreater flexibility in assembling the imidazole (B134444) ring.Multi-step synthesis may be required, potentially lowering overall yield.
Glyoxal DerivativesReadily available starting materials.Potential for side reactions and purification difficulties.

Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

To optimize synthetic methodologies, real-time monitoring of reaction progress is crucial. The application of advanced in situ spectroscopic techniques could provide invaluable mechanistic insights. Future studies should consider:

Process Analytical Technology (PAT): Implementing techniques such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy to monitor the concentration of reactants, intermediates, and products in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilizing in situ NMR to elucidate reaction mechanisms and identify transient intermediates that are not observable through conventional analysis.

Deeper Computational Insights into Complex Biological Interactions

The biological activity of this compound is largely unknown. Computational modeling and simulation can serve as a powerful predictive tool to guide experimental studies. Future research should focus on:

Molecular Docking: Simulating the interaction of the compound with a wide range of biological targets, such as enzymes and receptors, to identify potential therapeutic applications.

Quantum Mechanics/Molecular Mechanics (QM/MM): Employing hybrid computational methods to study potential reaction mechanisms with biological macromolecules at an electronic level.

Pharmacophore Modeling: Identifying the key structural features of the molecule responsible for potential biological activity to guide the design of more potent derivatives.

Design and Synthesis of Highly Selective and Potent Derivatives

Based on computational predictions and initial biological screening, the design and synthesis of derivatives of this compound could lead to compounds with enhanced potency and selectivity. Key modification strategies could include:

Position of SubstitutionPotential Functional Groups to IntroduceDesired Outcome
Imidazole Ring (N-1 or C-4)Alkyl chains, aryl groups, heterocyclic moietiesModulate lipophilicity and target binding.
Hydroxyl GroupEthers, esters, carbamatesImprove metabolic stability and pharmacokinetic properties.
Acetyl GroupAlternative acyl groups, bioisosteric replacementsEnhance target interaction and potency.

Investigation of Multi-Target Modulating Properties

Many complex diseases involve multiple biological pathways. Compounds that can modulate several targets simultaneously, known as multi-target ligands, are of significant therapeutic interest. Future investigations should explore whether this compound and its derivatives exhibit such properties. This would involve broad-based biological screening against various target families.

Development of Novel Functional Materials Based on the Compound

The unique structural features of this compound, including the imidazole ring and hydroxyl and ketone functionalities, make it a potential building block for novel functional materials. Research in this area could explore its use in:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the imidazole ring can coordinate with metal ions to form extended structures with potential applications in gas storage, catalysis, and sensing.

Supramolecular Assemblies: The hydrogen bonding capabilities of the hydroxyl and imidazole groups could be exploited to create self-assembling materials with interesting photophysical or electronic properties.

Addressing Gaps in Current Mechanistic Understanding and Reactivity

A fundamental understanding of the reactivity of this compound is essential for its development and application. Future research should aim to:

Elucidate Tautomeric Equilibria: Investigate the potential tautomeric forms of the 2-hydroxy-imidazole moiety and their relative stabilities.

Map Reactivity Profiles: Systematically study the reactivity of the different functional groups under various reaction conditions (e.g., oxidation, reduction, electrophilic, and nucleophilic substitution).

Investigate Photochemical Behavior: Explore the response of the compound to light, which could uncover potential applications in photochemistry or as a photostabilizer.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.